Bromuro de (4-etoxi-bencil)trifenilfosfonio

Descripción general

Descripción

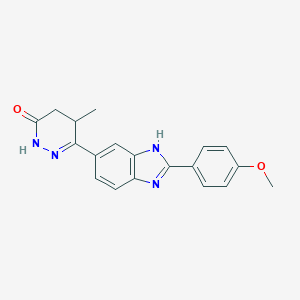

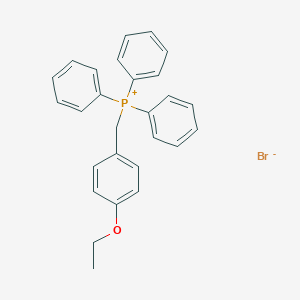

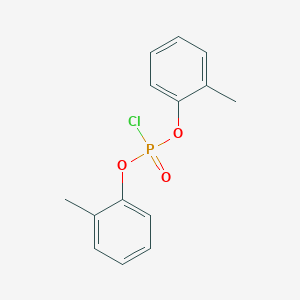

(4-Ethoxybenzyl)triphenylphosphonium bromide is a phosphonium salt with the molecular formula C27H26BrOP. It is known for its application as a green corrosion inhibitor for mild steel in acidic mediums . This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxybenzyl moiety, making it a versatile reagent in various chemical reactions.

Aplicaciones Científicas De Investigación

(4-Ethoxybenzyl)triphenylphosphonium bromide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of (4-Ethoxybenzyl)triphenylphosphonium bromide, also known as EBTPPB, is mild steel (MS) in acidic medium . The compound acts as a corrosion inhibitor, reducing the corrosion rate of the metallic substance .

Mode of Action

EBTPPB interacts with its target, mild steel, through a process of adsorption . The compound forms a boundary on the MS surface, separating it from the surroundings . This adsorption is influenced by the presence of a polar group in the inhibitor structure, which allows the molecules to attach themselves to the metal surface . The compound exhibits both physisorption and predominantly chemisorption mechanisms on the MS surface .

Biochemical Pathways

The inhibition process involves two key steps: the transfer of the inhibitor to the face of the metal and the chemical interactions of the protector and the metal surface . The structure and coverage of the inhibitory molecules both determine their inhibiting ability . The phosphonium compounds, to which EBTPPB belongs, are a class of ionic salts .

Pharmacokinetics

The compound has been found to have good inhibiting features for MS corrosion in the corrosive medium, with efficiencies of approximately 98% at an optimum concentration . The inhibition is of a mixed cathodic–anodic type . The passive potential of the modified steel specimen is in the inactive region, thus inhibiting the corrosion process .

Result of Action

The result of EBTPPB’s action is a significant reduction in the corrosion rate of mild steel in an acidic medium . Scanning Electron Microscopy (SEM) associated with Energy Dispersion X-ray (EDX) and Atomic Force Microscopy (AFM) assessment of the electrode surface is consistent with the existence of an adsorbing screen of EBTPPB molecules .

Action Environment

The action of EBTPPB is influenced by environmental factors such as the presence of other anions like bromide ions in the solution . These ions can offer a synergistic effect, enhancing the inhibitory action of EBTPPB .

Métodos De Preparación

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

(4-Ethoxybenzyl)triphenylphosphonium bromide is primarily used in Wittig reactions, where it acts as a phosphonium ylide precursor. This compound undergoes substitution reactions to form alkenes when reacted with carbonyl compounds under basic conditions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide . The major products formed from these reactions are styrylquinolones and indolone-N-oxides, which have applications in medicinal chemistry .

Comparación Con Compuestos Similares

(4-Ethoxybenzyl)triphenylphosphonium bromide can be compared with other phosphonium salts such as:

Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a 4-ethoxybenzyl group.

Methyltriphenylphosphonium bromide: Contains a methyl group instead of a 4-ethoxybenzyl group.

Benzyltriphenylphosphonium bromide: Features a benzyl group without the ethoxy substitution.

The uniqueness of (4-Ethoxybenzyl)triphenylphosphonium bromide lies in its enhanced reactivity and specific applications in corrosion inhibition and medicinal chemistry, which are attributed to the presence of the 4-ethoxybenzyl group.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKKJRCQNVENM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369138 | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82105-88-2 | |

| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-Ethoxybenzyl)triphenylphosphonium bromide interact with mild steel to inhibit corrosion?

A1: (4-Ethoxybenzyl)triphenylphosphonium bromide acts as a mixed cathodic-anodic inhibitor on mild steel surfaces in acidic environments. [] This means it disrupts both the cathodic and anodic reactions involved in the corrosion process.

Q2: What analytical techniques were employed to study the interaction between (4-Ethoxybenzyl)triphenylphosphonium bromide and the mild steel surface?

A2: The researchers employed a combination of electrochemical and surface characterization techniques. Electrochemical impedance spectroscopy (EIS) and polarization measurements provided insights into the corrosion inhibition mechanism and efficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)